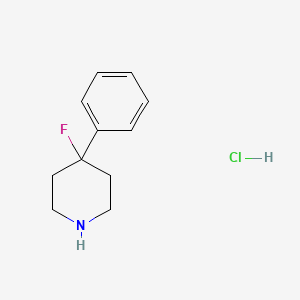

4-Fluoro-4-phenylpiperidine hydrochloride

Description

The exact mass of the compound 4-Fluoro-4-phenylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-4-phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHBLOUKDHUYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672912 | |

| Record name | 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056382-25-2 | |

| Record name | 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-4-phenylpiperidine hydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of 4-Fluoro-4-phenylpiperidine Hydrochloride

Introduction

4-Fluoro-4-phenylpiperidine hydrochloride is a synthetically valuable heterocyclic compound. It serves as a crucial intermediate and structural motif in the field of medicinal chemistry and drug discovery. The 4-phenylpiperidine scaffold is the core of numerous pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2] The introduction of a fluorine atom at the 4-position of the piperidine ring is a common strategy in modern drug design to modulate metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and handling of 4-Fluoro-4-phenylpiperidine hydrochloride, intended for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of 4-Fluoro-4-phenylpiperidine enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic protocols compared to its free base form.[3]

Compound Identifiers

| Identifier | Value | Source |

| Chemical Name | 4-Fluoro-4-phenylpiperidine hydrochloride | N/A |

| CAS Number | 1056382-25-2 | [4][5][6] |

| Molecular Formula | C₁₁H₁₅ClFN | N/A |

| Molecular Weight | 215.70 g/mol | N/A |

| Free Base Name | 4-(4-Fluorophenyl)piperidine | [7] |

| Free Base CAS | 37656-48-7 | [7] |

| Free Base Formula | C₁₁H₁₄FN | [7] |

| Free Base Mol. Wt. | 179.23 g/mol | [7] |

Physicochemical Data

Obtaining precise experimental data for every physicochemical property can be challenging for specialized intermediates. Where direct data for the title compound is unavailable, data from the closely related analog, 4-phenylpiperidine, is provided for comparative purposes.

| Property | Value / Observation | Rationale & Causality |

| Appearance | Colorless to white or off-white solid. | The ionic nature of the hydrochloride salt favors the formation of a stable crystalline lattice. |

| Melting Point | Not consistently reported in the literature. The non-fluorinated analog, 4-phenylpiperidine (free base), melts at 61-65 °C.[8][9][10][11][12] | The presence of the hydrochloride salt significantly increases the melting point due to strong ionic interactions in the crystal lattice. The exact value would be sensitive to crystalline form and purity. |

| Solubility | Expected to be soluble in water, methanol, and other polar organic solvents. | The hydrochloride salt form imparts polarity and the ability to form hydrogen bonds with protic solvents, enhancing solubility over the free base. The related 4-phenylpiperidine hydrochloride is soluble in methanol.[13] |

| pKa (Predicted) | ~9.5 - 10.0 | The pKa of the parent compound, 4-phenylpiperidine, is predicted to be 10.20.[10] The electron-withdrawing fluorine atom at the 4-position is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a slightly lower pKa for its conjugate acid. An accurate experimental value is not readily available. |

Synthesis and Purification

The synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride is typically achieved through the catalytic hydrogenation of a tetrahydropyridine precursor, followed by salt formation. This method is efficient and yields a high-purity product.

Synthetic Workflow

The causality behind this workflow lies in the strategic removal of a protecting group and the reduction of a double bond in a single, efficient step. The N-benzyl group serves as a convenient protecting group during earlier synthetic stages and is readily cleaved under hydrogenolysis conditions.

Caption: Synthetic workflow for 4-Fluoro-4-phenylpiperidine HCl.

Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[7]

-

Hydrogenation:

-

To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol, add Pearlman's catalyst (Palladium hydroxide, 20% on carbon, ~0.1 eq).

-

Pressurize the reaction vessel with hydrogen gas (approx. 50 psi).

-

Stir the suspension vigorously at room temperature for 24-48 hours. The progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Rationale: Palladium-catalyzed hydrogenation is a highly effective method for both the reduction of alkenes and the hydrogenolysis of N-benzyl groups. Methanol is an excellent solvent for this transformation.

-

-

Work-up and Isolation of Free Base:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluorophenyl)piperidine free base, typically as an oil.

-

Rationale: Celite filtration is a standard and effective method for removing heterogeneous catalysts like Pd/C.

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a suitable solvent such as ethyl acetate.

-

Slowly add a solution of hydrogen chloride (e.g., 1M in diethyl ether or 2-propanol) with stirring.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum.

-

For higher purity, the solid can be recrystallized from a suitable solvent system, such as 2-propanol.[7]

-

Rationale: The free base is converted to its hydrochloride salt to facilitate purification by crystallization, as the salt form is typically a stable, crystalline solid with lower solubility in nonpolar organic solvents.

-

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-Fluoro-4-phenylpiperidine hydrochloride.

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, published spectra for 4-Fluoro-4-phenylpiperidine HCl are scarce, its spectral characteristics can be reliably predicted based on data from the non-fluorinated analog, 4-phenylpiperidine.[14][15]

Predicted ¹H and ¹³C NMR Data: The key difference in the ¹H NMR spectrum will be the absence of the methine proton at the C4 position. In the ¹³C NMR, the C4 signal will be split into a doublet by the fluorine atom (¹JCF coupling), and smaller couplings will be observed for adjacent carbons (²JCF, ³JCF). The signals of the phenyl group will also be affected by the fluorine substituent, showing characteristic splitting patterns.

Reference Data: ¹H and ¹³C NMR Chemical Shifts for 4-Phenylpiperidine (Free Base) in CDCl₃

| Position | ¹H Shift (ppm)[14] | ¹³C Shift (ppm) | Multiplicity / Coupling |

| Phenyl-H (ortho) | ~7.29 | ~126.5 | d |

| Phenyl-H (meta) | ~7.22 | ~128.5 | t |

| Phenyl-H (para) | ~7.19 | ~126.0 | t |

| Piperidine-H2, H6 (eq) | ~3.17 | ~46.5 | d |

| Piperidine-H2, H6 (ax) | ~2.73 | ~46.5 | t |

| Piperidine-H3, H5 (eq) | ~1.97 | ~34.5 | d |

| Piperidine-H3, H5 (ax) | ~1.64 | ~34.5 | q |

| Piperidine-H4 | ~2.61 | ~42.5 | tt |

| NH | ~1.82 | N/A | br s |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for this compound. The analysis will detect the mass of the free base.

-

Expected Molecular Ion: [M+H]⁺ = 180.1 m/z. This corresponds to the protonated free base (C₁₁H₁₄FN). A literature source confirms this value.[7]

-

Fragmentation: The primary fragmentation pathway for piperidines involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of stable iminium ions. Ring-opening fragmentation can also occur. The specific fragmentation pattern will be influenced by the collision energy used in an MS/MS experiment.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method is suitable for assessing the purity of 4-Fluoro-4-phenylpiperidine hydrochloride.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% to 95% B over 10 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Rationale: The C18 stationary phase provides good retention for the phenyl group. The acidic mobile phase (TFA) ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.

Pharmacological Context: A Versatile Scaffold

4-Fluoro-4-phenylpiperidine hydrochloride is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a key building block for more complex molecules with tailored pharmacological profiles. The 4-phenylpiperidine core is a well-established pharmacophore for CNS targets.[1]

-

Opioid Receptors: The 4-phenylpiperidine structure is foundational to the pethidine (meperidine) class of µ-opioid receptor agonists.[1][16]

-

Dopamine Receptors: Derivatives of 4-phenylpiperidine have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype, leading to the development of antipsychotics and agents for movement disorders.[2]

-

Other CNS Targets: Various modifications of this scaffold have yielded potent ligands for sigma receptors, and monoamine transporters (for serotonin, norepinephrine, and dopamine).[17]

The introduction of the C4-fluoro substituent is a strategic design choice. It can block a potential site of metabolism (C-H hydroxylation), thereby improving the pharmacokinetic profile of the final drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 4-Fluoro-4-phenylpiperidine hydrochloride.

GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

4-Fluoro-4-phenylpiperidine hydrochloride is a pivotal chemical intermediate whose properties are of significant interest to the drug discovery and development community. Its well-defined structure, accessible synthesis, and the established pharmacological relevance of its core scaffold make it a valuable tool for constructing novel CNS-active compounds. A thorough understanding of its basic properties, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

-

Shandong Bigbao New Material Co., Ltd. (n.d.). 4-Phenylpiperidine Cas 771-99-3. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). AU 2010246609 B2.

- Google Patents. (n.d.). WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders.

-

ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.

-

SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. Retrieved February 14, 2026, from [Link]

-

Google Patents. (n.d.). US 9,114,138 B2. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

-

Pontoriero, O., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 53(6), 2510-2520. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

-

Cheméo. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

-

Ananthan, S., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 4-Phenylpiperidine Phase change data. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 4-Phenylpiperidine Mass spectrum (electron ionization). Retrieved February 14, 2026, from [Link]

Sources

- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders - Google Patents [patents.google.com]

- 6. US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 7. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. bgbchem.com [bgbchem.com]

- 9. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]

- 10. 4-Phenylpiperidine CAS#: 771-99-3 [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-Phenylpiperidine | 771-99-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. 10272-49-8 | 4-Phenylpiperidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 14. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]

- 15. 4-Phenylpiperidine(771-99-3) 13C NMR [m.chemicalbook.com]

- 16. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

Introduction: The Significance of a Fluorinated Phenylpiperidine Scaffold

An In-Depth Technical Guide to 4-Fluoro-4-phenylpiperidine hydrochloride

This guide provides a comprehensive technical overview of 4-Fluoro-4-phenylpiperidine hydrochloride (CAS No. 1056382-25-2), a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical validation, pharmacological significance, and safe handling protocols, offering field-proven insights beyond standard data sheets.

4-Fluoro-4-phenylpiperidine hydrochloride belongs to the phenylpiperidine class of compounds, which are characterized by a phenyl group directly attached to a piperidine ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous centrally active therapeutic agents, including opioid analgesics, antipsychotics, and antidepressants.[1][2]

The introduction of a fluorine atom at the 4-position of the piperidine ring is a strategic chemical modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 4-Fluoro-4-phenylpiperidine hydrochloride a highly valuable and sought-after building block for creating novel chemical entities with potentially enhanced pharmacological profiles. Its utility has been demonstrated in the synthesis of positive allosteric modulators of mGluR2 receptors, which are targets for neurological and psychiatric disorders.[3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its appropriate storage, handling, and application in experimental work.

| Property | Value | Source |

| CAS Number | 1056382-25-2 | |

| Molecular Formula | C₁₁H₁₅ClFN | |

| Molecular Weight | 215.7 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% | [4] |

| InChI Key | YKHBLOUKDHUYIT-UHFFFAOYSA-N | |

| Storage | Ambient Temperature, in a dry and well-ventilated place | [5] |

Synthesis and Mechanistic Rationale

The synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride is a multi-step process. A common and effective route involves the catalytic hydrogenation of a tetrahydropyridine precursor, followed by salt formation. The choice of a palladium-based catalyst is crucial for achieving high efficiency in the reduction of the double bond without affecting the aromatic fluorine substituent.

Experimental Protocol: Synthesis from a Tetrahydropyridine Precursor

This protocol describes the synthesis starting from 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine. The benzyl group serves as a protecting group for the piperidine nitrogen, which is subsequently removed during the hydrogenation step (hydrogenolysis).

Step 1: Catalytic Hydrogenation & Deprotection

-

Vessel Preparation: To a suitable hydrogenation vessel, add 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine (e.g., 60 g, 225 mmol).[6]

-

Solvent Addition: Dissolve the starting material in methanol (500 mL).[6] The choice of methanol is based on its ability to dissolve the starting material and its compatibility with the catalyst and hydrogenation conditions.

-

Catalyst Introduction: Carefully add palladium hydroxide on carbon (20% Pd(OH)₂, 5 g) to the solution under an inert atmosphere.[6] Pd(OH)₂ on carbon (Pearlman's catalyst) is a highly effective catalyst for both olefin reduction and hydrogenolysis of N-benzyl groups, making a one-pot deprotection-reduction possible.

-

Hydrogenation: Seal the vessel and place it on a shaker apparatus. Pressurize the vessel with hydrogen gas to 50 psi and maintain vigorous shaking for 48 hours.[6] The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure completion.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite or a glass fiber mat to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.[6]

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the free base, 4-(4-fluorophenyl)piperidine, as a viscous oil.[6]

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 4-(4-fluorophenyl)piperidine free base in ethyl acetate.[6]

-

Acidification: To the solution, add a 1 M solution of hydrogen chloride (HCl) in ether (300 mL) dropwise while stirring.[6] The hydrochloride salt is typically much less soluble in non-polar organic solvents like ethyl acetate and will precipitate out of the solution.

-

Isolation & Purification: Collect the resulting solid precipitate by filtration. Recrystallize the solid from a suitable solvent, such as 2-propanol, to obtain pure 4-Fluoro-4-phenylpiperidine hydrochloride as a colorless solid.[6] Recrystallization is a critical step for removing impurities and obtaining a product with high purity.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 4-Fluoro-4-phenylpiperidine HCl.

Pharmacological Context and Research Applications

The 4-phenylpiperidine core is a privileged scaffold in neuropharmacology. Derivatives have shown a wide range of activities, making this class of compounds a fertile ground for drug discovery.

-

Opioid Receptor Modulation: Phenylpiperidines are famously associated with potent analgesic properties, acting as agonists at the μ-opioid receptor.[2][7] Fentanyl and its analogs are prominent examples.[2] While 4-Fluoro-4-phenylpiperidine hydrochloride itself is not an active analgesic, it serves as a key intermediate for synthesizing more complex analogs for pain research.

-

Central Nervous System (CNS) Agents: The scaffold is integral to many antipsychotic drugs (e.g., haloperidol) and selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[1] This highlights the versatility of the phenylpiperidine structure in targeting various CNS receptors.

-

Sigma Receptor Ligands: Researchers have developed novel 1-phenylpiperazine and 4-phenylpiperidine derivatives that bind with high affinity to sigma receptors, which are implicated in various neurological and psychiatric conditions.[8]

-

Metabotropic Glutamate Receptors (mGluR): A specific and documented application of 4-Fluoro-4-phenylpiperidine hydrochloride is as a reactant in the synthesis of imidazo[1,2-a]pyridine derivatives.[3] These derivatives function as positive allosteric modulators of the mGluR2 receptor, a target for treating schizophrenia and other psychiatric disorders associated with glutamate dysfunction.[3]

Core Structure and Therapeutic Potential

Caption: Relationship between the core scaffold and its applications.

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A multi-technique approach is required for full characterization.

Standard Analytical Protocol

-

Mass Spectrometry (MS):

-

Objective: Confirm the molecular weight of the free base.

-

Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Analyze using electrospray ionization (ESI) in positive ion mode.

-

Expected Result: A prominent ion peak at m/z 180 (M+H)⁺, corresponding to the protonated free base (C₁₁H₁₄FN).[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Elucidate the chemical structure and confirm the identity of the compound.

-

Methodology: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected Result: The spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic and piperidine protons, the unique carbon environments, and a signal for the fluorine atom.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: Determine the purity of the compound.

-

Methodology: Develop a suitable reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both containing a modifier like 0.1% TFA or formic acid) is a common starting point. Detection is typically done using a UV detector.

-

Expected Result: A major peak corresponding to the product. Purity is calculated based on the relative area of this peak, which should be ≥95%.

-

Analytical Workflow Diagram

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1056382-25-2|4-Fluoro-4-(3-phenylpropyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. painphysicianjournal.com [painphysicianjournal.com]

- 8. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Structural Analysis: 4-Fluoro-4-phenylpiperidine Hydrochloride

This technical guide details the molecular structure, physicochemical properties, and characterization of 4-Fluoro-4-phenylpiperidine hydrochloride .

Executive Summary & Chemical Identity

4-Fluoro-4-phenylpiperidine hydrochloride is a specialized piperidine scaffold characterized by a geminal substitution pattern at the C4 position. Unlike its isomer 4-(4-fluorophenyl)piperidine (where the fluorine is on the phenyl ring), this compound features a fluorine atom and a phenyl ring attached to the same quaternary carbon on the piperidine ring.

This structural motif is critical in medicinal chemistry as a bioisostere for tertiary alcohols or to block metabolic oxidation at the C4 position, often used in the design of analgesics, neurokinin antagonists, and calcium channel modulators.

| Property | Data |

| IUPAC Name | 4-Fluoro-4-phenylpiperidine hydrochloride |

| CAS Number | 1056382-25-2 (HCl Salt); 37656-48-7 refers to the p-fluorophenyl isomer |

| Molecular Formula | C₁₁H₁₄FN[1][2][3][4] · HCl |

| Molecular Weight | 215.69 g/mol (Salt); 179.24 g/mol (Free Base) |

| Exact Mass | 179.1110 (Cation) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane. |

Molecular Geometry & Conformational Analysis

The piperidine ring adopts a chair conformation to minimize torsional strain. The defining structural feature is the quaternary center at C4, bearing both a bulky phenyl group and a highly electronegative fluorine atom.

Stereoelectronic Preferences

In the lowest energy conformation, the steric bulk of the substituents dictates the geometry:

-

Phenyl Group (Equatorial): The phenyl ring has a significantly higher A-value (~2.8 kcal/mol) compared to fluorine (~0.25 kcal/mol). To avoid severe 1,3-diaxial interactions with the protons at C2 and C6, the phenyl group occupies the equatorial position.

-

Fluorine Atom (Axial): Consequently, the smaller fluorine atom is forced into the axial position.

This Ph-Equatorial / F-Axial arrangement is thermodynamically preferred, though the high electronegativity of fluorine induces polarization of the C4-C3 and C4-C5 bonds, subtly flattening the chair around the C4 center.

Visualization of Conformation

The following diagram illustrates the steric equilibrium and the preferred chair geometry.

Figure 1: Conformational equilibrium driven by the high A-value of the phenyl group.

Spectroscopic Characterization (Fingerprinting)

Accurate identification requires distinguishing the geminal 4-fluoro-4-phenyl structure from the para-fluorophenyl isomer.

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at C4 introduces distinctive splitting patterns due to heteronuclear coupling (

C-NMR (Carbon Skeleton)

-

C4 (Quaternary): Appears as a doublet at ~93–96 ppm with a large coupling constant (

). This is the diagnostic peak for a C-F bond. -

C3/C5 (Methylene): Appears as a doublet (

) due to proximity to the fluorine. -

Phenyl Carbons: Typical aromatic signals (126–145 ppm); the ipso-carbon (C1') may show small coupling (

) if resolution allows.

F-NMR (Fluorine Signature)

-

Chemical Shift: A singlet (or broad multiplet if proton-coupled) at -159 to -160 ppm (relative to CFCl₃).

-

Note: Aliphatic tertiary fluorides typically resonate in this region, distinct from aromatic fluorines (which appear around -110 to -120 ppm).

H-NMR (Proton Connectivity)

-

Aromatic: Multiplet at 7.25 – 7.55 ppm (5H, Phenyl).

-

Piperidine Ring:

- -Protons (C2/C6): 3.0 – 3.6 ppm (deshielded by Nitrogen).

-

-Protons (C3/C5): 1.8 – 2.4 ppm . These often appear as complex multiplets due to vicinal coupling with Fluorine (

Mass Spectrometry

-

ESI+: [M+H]⁺ peak at 180.1 m/z (Free base mass + 1).

-

Fragmentation: Loss of HF (20 Da) is a common fragmentation pathway, leading to a characteristic ion at m/z ~160 (4-phenyl-1,2,3,6-tetrahydropyridine cation).

Synthesis & Reaction Pathways[1][3][5][6][7]

The synthesis of the geminal fluoride requires converting a tertiary alcohol to a fluoride using nucleophilic fluorinating agents.

Synthetic Workflow

-

Grignard Addition: Reaction of N-protected-4-piperidone (e.g., N-Benzyl or N-Boc) with Phenylmagnesium bromide (PhMgBr) yields the tertiary alcohol: 4-hydroxy-4-phenylpiperidine.

-

Dehydroxyfluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the C4-OH to C4-F.

-

Deprotection: Removal of the N-protecting group (e.g., Pd/C hydrogenation for Benzyl, or TFA/HCl for Boc).

-

Salt Formation: Treatment with HCl in dioxane/ether precipitates the hydrochloride salt.

Figure 2: Synthetic pathway from piperidone precursor to final HCl salt.

Regulatory & Safety Context

Precursor Awareness

Researchers must be aware that 4-substituted-4-phenylpiperidines are structural scaffolds found in certain controlled substances (e.g., pethidine/meperidine analogs) and fentanyl precursors (specifically 4-anilino-piperidines).

-

Distinction: 4-Fluoro-4-phenylpiperidine is not a direct precursor to fentanyl (which requires a 4-anilino nitrogen). However, it is a metabolite of certain neuroleptics and a scaffold for legitimate receptor ligands (e.g., NMDA, Sigma receptors).

-

Compliance: Always verify local scheduling. While generally considered a building block, strict inventory control is recommended due to structural similarity to watch-list chemicals.

Handling

-

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

-

Corrosivity: As an HCl salt, it may liberate trace HCl gas upon prolonged exposure to moisture; handle in a fume hood.

References

-

Synthesis and Characterization: ChemRxiv. "Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon." (2024). (Detailed NMR data for N-benzoyl derivatives).

-

Conformational Analysis: Journal of Medicinal Chemistry. "Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference."

-

Chemical Properties: PubChem. "4-Fluoro-4-phenylpiperidine hydrochloride (Compound Summary)."

-

Isomer Distinction: ChemicalBook. "Differentiation of 4-fluoro-4-phenyl vs 4-(4-fluorophenyl) isomers."

Sources

- 1. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. US3455935A - 4-hydroxy-4-phenylpiperidines - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors - Google Patents [patents.google.com]

- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Potential Mechanism of Action of 4-Fluoro-4-phenylpiperidine Hydrochloride

Introduction: The 4-Phenylpiperidine Scaffold, a Privileged Pharmacophore

4-Fluoro-4-phenylpiperidine is a synthetic compound featuring a 4-phenylpiperidine core structure. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets. By modifying the substituents on the piperidine nitrogen and the phenyl ring, chemists have developed a wide array of clinically significant drugs.[1][2]

The versatility of the 4-phenylpiperidine framework means that compounds built upon it can exhibit vastly different pharmacological profiles, including:

-

Antipsychotics: (e.g., Haloperidol)[1]

-

Dopamine Reuptake Inhibitors: (e.g., CPCA)[1]

-

Selective Serotonin Reuptake Inhibitors (SSRIs): (e.g., Paroxetine)[1]

The specific mechanism of 4-Fluoro-4-phenylpiperidine hydrochloride is undefined. However, by dissecting its structure and comparing it to well-characterized analogues, we can postulate its most probable biological interactions. This guide will explore three primary potential mechanisms: activity at opioid receptors, modulation of the dopaminergic system, and binding to sigma receptors.

Part 1: Potential Mechanism I - Interaction with the Opioid System

The 4-phenylpiperidine scaffold is the foundation of the potent "pethidine-class" of synthetic opioids.[3] These agents primarily act as agonists at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR) that, upon activation, mediates analgesia.

Structure-Activity Relationship (SAR) for Opioid Agonism

Decades of research have established key structural requirements for potent μ-opioid agonism in this chemical class:

-

A Tertiary Amine: The piperidine nitrogen must be protonated at physiological pH to interact with a conserved aspartate residue in the receptor binding pocket. A small alkyl substituent, typically a methyl group (as in Pethidine), is optimal.[6][7]

-

A Phenyl Group: An axial orientation of the phenyl group at the C4 position is often associated with higher potency, as it mimics the phenolic ring of morphine.[8]

-

A 4-Position Ester or Acyl Group: A propionoxy or carbethoxy group at the C4 position of the piperidine ring is critical for high-affinity binding and agonist activity in many analogues like MPPP and Pethidine.[1][6]

Analysis of 4-Fluoro-4-phenylpiperidine: The subject molecule possesses the core tertiary amine and the 4-phenyl group. However, it critically lacks the ester or acyl moiety at the 4-position. This substitution is a hallmark of many potent μ-opioid agonists in this family.[1] While some 4-phenylpiperidines can act as opioid antagonists, the absence of this key interacting group makes it less likely that 4-Fluoro-4-phenylpiperidine is a potent, classical μ-opioid agonist. It may possess weak affinity or act as an antagonist, but this is speculative without empirical data.[8]

Hypothesized Signaling Pathway: μ-Opioid Receptor Activation

Should the compound exhibit agonist activity, it would likely trigger the canonical Gαi/o signaling cascade.

Caption: Simplified μ-opioid receptor signaling cascade.

Part 2: Potential Mechanism II - Interaction with the Dopaminergic System

The 4-phenylpiperidine scaffold is also integral to compounds that modulate dopaminergic neurotransmission, primarily through two mechanisms: inhibition of the dopamine transporter (DAT) and antagonism of the dopamine D2 receptor.[9][10]

Dopamine Transporter (DAT) Inhibition

Several 4-phenylpiperidine derivatives are potent inhibitors of dopamine reuptake.[9] The infamous neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its active metabolite MPP+ are structurally related and exert their effects via DAT.[9] Studies have shown that simple N-methyl-4-phenylpiperidine is a more potent DAT inhibitor than MPTP itself.[9]

Analysis of 4-Fluoro-4-phenylpiperidine: The core structure of 4-Fluoro-4-phenylpiperidine strongly resembles known DAT inhibitors. The addition of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[11][12] Therefore, it is highly plausible that this compound functions as a dopamine reuptake inhibitor. This mechanism would lead to an increase in synaptic dopamine concentrations.

Dopamine D2 Receptor Antagonism

The butyrophenone class of antipsychotics, including haloperidol, features a 4-phenylpiperidine core.[1] However, their D2 antagonist activity is largely conferred by a long N-substituted chain.[10] Given that 4-Fluoro-4-phenylpiperidine hydrochloride lacks this extensive N-substituent, potent D2 receptor antagonism is an unlikely primary mechanism of action.

Hypothesized Workflow: Dopamine Reuptake Inhibition

The primary effect of a DAT inhibitor is to block the clearance of dopamine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors.

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Part 3: Potential Mechanism III - Interaction with Sigma Receptors

Sigma (σ) receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins that are not classical GPCRs or ion channels. They are recognized as targets for numerous centrally-acting drugs, and many 4-phenylpiperidine derivatives bind to them with high affinity.[4][5][13] For instance, haloperidol is a potent, non-selective sigma ligand in addition to its D2 antagonism.[4]

Analysis of 4-Fluoro-4-phenylpiperidine: Researchers have identified the 4-phenylpiperidine moiety as a primary "sigma pharmacophore".[4] The synthesis of novel derivatives has produced ligands with nanomolar affinity (Ki = 1-10 nM) for sigma receptors, often with greater selectivity over dopamine receptors.[4] Given that the core scaffold is sufficient for high-affinity binding, it is plausible that 4-Fluoro-4-phenylpiperidine is a sigma receptor ligand. The functional consequence of this binding could be agonism or antagonism, leading to modulation of various neurotransmitter systems, including the dopaminergic and glutamatergic pathways.

Hypothesized Role: Sigma Receptor Modulation

Sigma-1 receptors are located at the endoplasmic reticulum-mitochondrion interface and are thought to modulate calcium signaling and neuronal excitability.

Caption: Postulated role of Sigma-1 receptor modulation.

Summary of Potential Mechanisms & Influence of Fluorine

The structural analysis of 4-Fluoro-4-phenylpiperidine hydrochloride suggests a polypharmacological profile is possible.

| Potential Target | Likelihood | Rationale |

| Dopamine Transporter (DAT) | High | The core scaffold is a known DAT inhibitor. Fluorine substitution may enhance affinity or metabolic stability.[9][11] |

| Sigma Receptors (σ1/σ2) | High | The 4-phenylpiperidine moiety is a recognized high-affinity sigma pharmacophore.[4][5] |

| Opioid Receptors (μ, κ, δ) | Low to Moderate | Lacks the key C4-ester/acyl group typical of potent μ-opioid agonists. May have weak affinity or antagonist properties.[1][8] |

| Serotonin Transporter (SERT) | Low to Moderate | While the related drug Paroxetine is a potent SSRI with a 4-fluorophenyl group, its overall structure is more complex.[1] |

| Dopamine D2 Receptor | Low | Lacks the N-substituent chain characteristic of butyrophenone-type D2 antagonists.[10] |

The presence of the 4-fluoro substituent on the phenyl ring is significant. Fluorine is a small, highly electronegative atom that can profoundly alter a molecule's properties by:

-

Blocking Metabolic Attack: It can prevent para-hydroxylation of the phenyl ring, a common metabolic pathway, thus increasing the compound's half-life.[12]

-

Altering Lipophilicity: It generally increases lipophilicity, which can enhance blood-brain barrier penetration.[14][15]

-

Enhancing Binding Affinity: The fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within the target's binding pocket.[11]

Standardized Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action, the following standard assays would be required.

Protocol 1: Competitive Radioligand Binding Assay for μ-Opioid Receptor

-

Objective: To determine the binding affinity (Ki) of 4-Fluoro-4-phenylpiperidine HCl for the μ-opioid receptor.

-

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

-

[³H]-DAMGO (a high-affinity μ-opioid agonist radioligand).

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding).

-

Test compound (4-Fluoro-4-phenylpiperidine HCl) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Methodology:

-

Incubate cell membranes (50-100 μg protein) with a fixed concentration of [³H]-DAMGO (e.g., 1-2 nM).

-

Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding determination, a parallel set of tubes is incubated with [³H]-DAMGO and a high concentration of naloxone (e.g., 10 μM).

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

-

Objective: To measure the functional inhibition of dopamine uptake by 4-Fluoro-4-phenylpiperidine HCl.

-

Materials:

-

Synaptosomes prepared from rat striatal tissue.

-

[³H]-Dopamine.

-

GBR-12909 or cocaine (a known DAT inhibitor for positive control).

-

Krebs-Ringer buffer.

-

-

Methodology:

-

Pre-incubate striatal synaptosomes in buffer with various concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).

-

Allow uptake to proceed for a short period (e.g., 5-10 minutes).

-

Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes via liquid scintillation counting.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake and compare it to the positive control.

Conclusion and Future Directions

While the precise mechanism of action for 4-Fluoro-4-phenylpiperidine hydrochloride remains to be elucidated experimentally, a thorough analysis of its chemical scaffold provides a strong basis for forming testable hypotheses. The structure is most consistent with a potential role as a dopamine transporter (DAT) inhibitor and/or a sigma receptor ligand . Its activity as a classical, potent opioid agonist is less probable due to the absence of key structural motifs.

The definitive characterization of this compound requires a systematic pharmacological evaluation. Initial efforts should focus on radioligand binding assays across a panel of CNS targets, including DAT, SERT, NET, sigma receptors, and opioid receptors. Subsequent functional assays, such as neurotransmitter uptake and second messenger analysis, will be crucial to confirm its primary mechanism and determine whether it acts as an agonist, antagonist, or allosteric modulator. These studies will ultimately reveal the true therapeutic potential and scientific value of this specific 4-phenylpiperidine derivative.

References

- Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed.

- Phenylpiperidines. Wikipedia.

- Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.

- Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.

- Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.

- Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists. Scientific.net.

- Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal.

- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed.

- Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.

- Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl)

- QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed.

- Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands.

- Ligands for the sigma receptor and the mu-opioid receptor. MOspace.

- On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.

- Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.

- 4-Phenylpiperidine – Knowledge and References. Taylor & Francis Online.

- Fentanyl. Wikipedia.

- New piperidine-based derivatives as sigma receptor ligands.

- Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences.

- Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implic

-

A focus on piperidine and piperazine scaffolds. .

Sources

- 1. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine provides ischemic neuroprotection without altering dopamine accumulation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists | Scientific.Net [scientific.net]

- 7. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Application of 4-Fluoro-4-phenylpiperidine Hydrochloride in Modern CNS Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this context, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally versatile platforms for the generation of diverse and biologically active compounds. The 4-phenylpiperidine motif is a quintessential example of such a scaffold, forming the core of numerous approved therapeutics, from potent analgesics to complex antipsychotics.[1] This guide delves into the nuanced potential of a specific, fluorinated derivative of this scaffold: 4-Fluoro-4-phenylpiperidine hydrochloride. We will explore its strategic application as a starting material and key intermediate in the synthesis of next-generation CNS-active agents, with a particular focus on the development of selective dopamine receptor modulators.

The introduction of a fluorine atom onto the 4-phenylpiperidine core is not a trivial substitution. It is a deliberate design choice intended to modulate key physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This guide will provide a technical overview of the synthetic pathways leveraging 4-Fluoro-4-phenylpiperidine hydrochloride, the rationale behind its use, and the potential for this compound to unlock new avenues in the treatment of complex neurological and psychiatric disorders.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Fluoro-4-phenylpiperidine hydrochloride is essential for its effective application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1056382-25-2 | N/A |

| Molecular Formula | C₁₁H₁₅ClFN | N/A |

| Molecular Weight | 215.70 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | [3] |

Strategic Rationale for Fluorination

The strategic incorporation of fluorine into the 4-phenylpiperidine scaffold is a key concept in modern medicinal chemistry. The rationale for using a fluorinated analog over its non-fluorinated counterpart is multifaceted:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability of the final drug candidate.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the piperidine nitrogen. This subtle modulation can be critical for optimizing a compound's solubility, cell permeability, and off-target activity.

-

Improved Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein. This can lead to enhanced potency and selectivity.

-

Blood-Brain Barrier Penetration: The lipophilicity of a molecule is a critical determinant of its ability to cross the blood-brain barrier. Fluorination can be used to fine-tune this property, optimizing CNS exposure.

Key Research Application: A Scaffold for Potent and Selective Dopamine D4 Receptor Antagonists

A compelling application of the fluorinated piperidine scaffold is in the development of selective antagonists for the dopamine D4 receptor (D4R). The D4 receptor is a G-protein coupled receptor highly expressed in brain regions associated with cognition, motivation, and reward. Its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and ADHD. The development of D4R-selective ligands is a promising therapeutic strategy.[4][5][6]

Research has demonstrated that the 4,4-difluoropiperidine scaffold, a close structural relative of 4-fluoro-4-phenylpiperidine, is a highly effective core for generating potent and selective D4R antagonists.[4][5][6] The synthetic strategies and structure-activity relationships (SAR) derived from this work are directly translatable to the use of 4-fluoro-4-phenylpiperidine hydrochloride as a starting material.

Logical Flow of Synthetic Strategy

The overarching strategy involves leveraging the reactive sites of the 4-fluoro-4-phenylpiperidine core—primarily the secondary amine of the piperidine ring—to introduce molecular diversity and optimize pharmacological activity.

Caption: Synthetic workflow for developing D4R antagonists.

Experimental Protocol: Synthesis of a Model D4 Receptor Antagonist

The following is a representative, multi-step protocol for the synthesis of a potent D4 receptor antagonist, adapted from published methodologies for analogous fluorinated piperidine scaffolds.[4][5][6] This protocol illustrates the practical application of 4-fluoro-4-phenylpiperidine hydrochloride in a research setting.

Step 1: N-Alkylation of the Piperidine Core

This step involves the coupling of the 4-fluoro-4-phenylpiperidine core with a suitable side chain, often containing an aryl or heteroaryl moiety known to interact with the D4 receptor. Reductive amination is a common and efficient method for this transformation.

Materials:

-

4-Fluoro-4-phenylpiperidine hydrochloride

-

Aryl-aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

-

Sodium triacetoxyborohydride (STAB)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-fluoro-4-phenylpiperidine hydrochloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, add the aryl-aldehyde (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Causality behind Experimental Choices:

-

Triethylamine: The hydrochloride salt of the starting material must be neutralized to the free base for it to be nucleophilic. TEA is a common, non-nucleophilic organic base used for this purpose.

-

Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride, reducing the risk of reducing the aldehyde starting material before it can form the iminium ion intermediate with the piperidine.

-

Anhydrous Conditions: The formation of the iminium ion intermediate involves the loss of water. Anhydrous conditions help to drive this equilibrium towards the product.

Pharmacological Evaluation and Lead Optimization

Once synthesized, the novel compounds are subjected to a battery of in vitro assays to determine their pharmacological profile.

Experimental Protocol: In Vitro D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

Method:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human D4 receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Radioligand Binding Assay: The cell membranes are incubated with a known D4 receptor radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

-

Data Analysis: The amount of bound radioligand is measured using a scintillation counter. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR) of D4 Receptor Antagonists

The following table presents representative data for a series of 4,4-difluoropiperidine-based D4 receptor antagonists, illustrating the impact of structural modifications on binding affinity.[4][5][6] This data provides a roadmap for the rational design of new compounds based on the 4-fluoro-4-phenylpiperidine scaffold.

| Compound | R Group (Aryl Ether) | D4 Ki (nM) | CNS MPO Score |

| 8a | 4-Fluorophenyl | 140 | <4.0 |

| 8b | 3,4-Difluorophenyl | 5.5 | <4.0 |

| 8c | 3-Methylphenyl | 13 | <4.0 |

| 8d | 4-Chlorophenyl | 53 | <4.0 |

| 9j | 4-Cyanophenoxy | 1.7 | >4.0 |

| 9k | 3,4-Difluorophenoxy | 2.7 | >4.0 |

| 14a | Optimized Heterocycle | 0.3 | >4.0 |

CNS MPO (Central Nervous System Multi-Parameter Optimization) score is a metric used to predict the likelihood of a compound having favorable CNS drug-like properties. A score > 4 is generally considered desirable.

Caption: Lead optimization workflow for D4R antagonists.

Future Directions and Unexplored Potential

While the development of D4 receptor antagonists represents a significant application, the utility of 4-fluoro-4-phenylpiperidine hydrochloride is by no means limited to this target. The 4-phenylpiperidine scaffold is a well-established pharmacophore for a range of CNS targets, and the introduction of fluorine opens up new avenues for exploration.

-

Serotonin Receptor Ligands: The 4-arylpiperidine motif is present in several selective serotonin reuptake inhibitors (SSRIs) and ligands for various serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₇).[7] 4-Fluoro-4-phenylpiperidine hydrochloride could serve as a starting point for the synthesis of novel serotonergic agents with tailored selectivity and pharmacokinetic profiles.

-

Opioid Receptor Modulators: The 4-phenylpiperidine core is famously the basis for the pethidine class of synthetic opioids.[1] While the development of new opioids is a complex and highly regulated field, there is ongoing research into peripherally restricted or biased opioid receptor modulators with reduced side-effect profiles. The unique properties conferred by fluorine could be advantageous in this context.

-

PET Ligands: The development of positron emission tomography (PET) ligands for in vivo imaging of CNS targets is a critical tool in neuroscience research and drug development. The fluorine atom in 4-fluoro-4-phenylpiperidine provides a site for the introduction of the positron-emitting isotope ¹⁸F, making this scaffold highly attractive for the synthesis of novel PET radiotracers.

Conclusion

4-Fluoro-4-phenylpiperidine hydrochloride is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages for the development of novel CNS-active compounds. Its fluorinated core provides a handle for modulating key drug-like properties, leading to compounds with enhanced metabolic stability, binding affinity, and potential for CNS penetration. As demonstrated by the successful development of potent and selective dopamine D4 receptor antagonists from analogous scaffolds, the potential for 4-fluoro-4-phenylpiperidine hydrochloride to contribute to the next generation of treatments for complex neurological and psychiatric disorders is substantial. This guide has provided a technical framework for understanding and utilizing this valuable compound, and it is our hope that it will inspire further innovation in this exciting field of research.

References

-

Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

-

Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

- Janssen Pharmaceutica. (1982). Synthesis of haloperidol.

-

Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

-

Uzuneser, T. C., Weiss, E. M., Dahlmanns, J. K., & Müller, C. P. (2020). Synthesis of the haloperidol analog HAL-F. ResearchGate. [Link]

-

Huang, Y., Kegeles, L. S., Bae, S., Hwang, D., & Laruelle, M. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377. [Link]

-

Di Micco, S., Santoro, A., & Bassetto, M. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. MDPI. [Link]

-

UNT Health Science Center. (n.d.). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. UNT Health. [Link]

-

Reddy, K. S., & Reddy, P. P. (2006). An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Semantic Scholar. [Link]

-

Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

-

Zhu, J., & Li, J. J. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed. [Link]

-

Wager, T. T., Hou, X., & Verhoest, P. R. (2016). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. PMC. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

ThalesNano. (n.d.). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

-

Ponten, F., & Smits, G. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

-

Wiley, J., Selley, D. E., & Wang, P. L. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant. RTI International. [Link]

-

Aigbirhio, F. I., & Wilson, A. A. (2013). Synthesis and evaluation in monkey of [18F]4-Fluoro- N -methyl- N -(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([ 18F]FIMX): A promising radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). PubMed. [Link]

Sources

- 1. Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-4-phenylpiperidine hydrochloride solubility data

An In-depth Technical Guide Topic: 4-(4-Fluorophenyl)piperidine Hydrochloride: A Comprehensive Guide to Solubility Profiling Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(4-Fluorophenyl)piperidine hydrochloride is a key heterocyclic moiety prevalent in medicinal chemistry and a building block for numerous pharmacologically active agents. As with any compound intended for pharmaceutical development, a thorough understanding of its solubility is a non-negotiable prerequisite for predicting its bioavailability, designing appropriate formulations, and ensuring reliable performance in preclinical and clinical settings. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 4-(4-fluorophenyl)piperidine hydrochloride. Moving beyond a simple presentation of data, this document outlines the fundamental principles governing solubility and provides detailed, field-proven protocols for its experimental determination. We present a self-validating workflow, from initial qualitative assessments to definitive thermodynamic solubility determination via the gold-standard shake-flask method, coupled with robust HPLC-based quantification. This guide is designed to equip researchers with the necessary tools and rationale to generate accurate, reproducible, and meaningful solubility data essential for advancing drug development programs.

Introduction to 4-(4-Fluorophenyl)piperidine Hydrochloride

Chemical Identity and Structure

It is important to clarify the specific chemical entity of interest. The name "4-Fluoro-4-phenylpiperidine hydrochloride" can be ambiguous. This guide focuses on the more common and pharmaceutically relevant isomer, 4-(4-fluorophenyl)piperidine hydrochloride . In this molecule, a 4-fluorophenyl group is attached to the 4-position of the piperidine ring.

-

Chemical Name: 4-(4-fluorophenyl)piperidine hydrochloride

-

CAS Number: 37656-48-7 (Free Base)

-

Molecular Formula (HCl Salt): C₁₁H₁₅ClFN

-

Molecular Weight (HCl Salt): 215.7 g/mol

-

Structure (HCl Salt):

Significance in Pharmaceutical Research

The phenylpiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] These compounds are recognized as versatile intermediates in the synthesis of analgesics, antipsychotics, and other therapeutic agents.[3][4][5] The introduction of a fluorine atom onto the phenyl ring is a common medicinal chemistry strategy used to modulate metabolic stability, receptor binding affinity, and pharmacokinetic properties. Therefore, 4-(4-fluorophenyl)piperidine serves as a critical starting material for developing next-generation therapeutics.[6]

The Critical Role of Solubility in Drug Development

Aqueous solubility is a master variable that dictates the performance of a potential drug candidate. Poor solubility can lead to:

-

Incomplete absorption from the gastrointestinal tract.

-

Low and variable bioavailability.

-

Challenges in developing intravenous and other parenteral formulations.

-

Erroneous results in in vitro biological screening assays.

Therefore, determining the solubility profile early and accurately is a cornerstone of a successful drug development campaign, enabling informed decisions on candidate selection, formulation strategy, and dose prediction.

Physicochemical Properties Influencing Solubility

While specific experimental data for this compound is sparse in public literature, a robust scientific approach involves understanding the key parameters that must be determined.

-

pKa: The piperidine nitrogen is basic. As a hydrochloride salt, the compound is expected to be highly water-soluble. However, as the pH of the medium increases towards the pKa of the protonated amine, the equilibrium will shift towards the less soluble free base form. Experimental determination of the pKa is crucial for predicting solubility changes across the physiological pH range (e.g., stomach vs. intestine).

-

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the compound (in its neutral form). It influences the balance between aqueous solubility and membrane permeability. A well-balanced LogP is often sought for orally administered drugs.

-

Crystalline Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Different crystalline forms (polymorphs) of the same molecule can exhibit different melting points, stabilities, and solubilities. It is imperative to characterize the solid form being used for solubility studies to ensure consistency.

A Systematic Workflow for Solubility Assessment

A tiered approach is recommended for efficiently and accurately profiling the solubility of a development compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocols

The following protocols are presented as a self-validating system. The causality behind each step is explained to ensure scientific integrity.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound, provided it is stable under the experimental conditions.

Objective: To determine the equilibrium solubility of 4-(4-fluorophenyl)piperidine hydrochloride in a specified solvent system (e.g., deionized water, phosphate-buffered saline pH 7.4).

Methodology:

-

Compound Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution was achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials securely. Place them in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but should be experimentally verified.

-

Expert Rationale: Shorter incubation times may only yield kinetic solubility, which can be misleadingly high if the compound precipitates slowly. Longer times ensure the system reaches its lowest energy state, reflecting true thermodynamic solubility.

-

-

Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness Check: This step is critical. Poor separation will lead to an overestimation of solubility due to the presence of fine solid particles.

-

-

Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of the calibration curve.

Analytical Protocol: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in the saturated solution obtained from the shake-flask experiment.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Trifluoroacetic Acid), e.g., 40:60 v/v.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by a UV scan of the compound (likely ~240 nm).

-

Injection Volume: 10 µL

-

-

Calibration Curve: Prepare a series of standard solutions of 4-(4-fluorophenyl)piperidine hydrochloride of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range.